Z-Leu-val-OH

Description

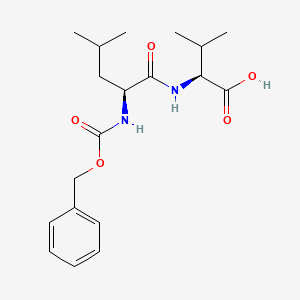

Structure

2D Structure

3D Structure

Properties

CAS No. |

7801-70-9 |

|---|---|

Molecular Formula |

C19H28N2O5 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

3-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |

InChI |

InChI=1S/C19H28N2O5/c1-12(2)10-15(17(22)21-16(13(3)4)18(23)24)20-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,25)(H,21,22)(H,23,24) |

InChI Key |

MUJSLBXYEJRINU-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Z Leu Val Oh and Its Derivatives

Strategies in Solution-Phase Peptide Synthesis for Protected Dipeptides

Solution-phase peptide synthesis involves carrying out reactions in a homogeneous solution, allowing for purification of intermediates at each step. This method is often preferred for the synthesis of short peptides or protected fragments like Z-Leu-val-OH, where the intermediates can be readily isolated and characterized.

The formation of the peptide bond between the carboxyl group of Z-Leucine and the amino group of Valine is a crucial step that requires efficient coupling reagents to facilitate the condensation reaction and prevent racemization. Common coupling reagents employed in solution-phase synthesis include carbodiimides and uronium/phosphonium salts.

Carbodiimides: Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are widely used. DCC facilitates amide bond formation by activating the carboxyl group of the N-protected amino acid (Z-Leucine), which then reacts with the free amino group of the C-protected amino acid (Valine methyl ester or similar C-protected valine). The byproduct, dicyclohexylurea (DCU), is typically insoluble and can be filtered off fishersci.ca. EDC is a water-soluble carbodiimide, making its urea (B33335) byproduct easily washable with dilute acid, which simplifies work-up wikipedia.orgfishersci.co.uk.

Uronium/Phosphonium Salts: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient coupling agents that generate an active ester from a carboxylic acid, promoting rapid amide bond formation wikipedia.org. HATU is typically used in conjunction with a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, in polar aprotic solvents like dimethylformamide (DMF) wikipedia.org.

Additives: To suppress racemization during coupling, especially when the carboxyl-activated amino acid is chiral, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. HOBt forms an active ester with the activated carboxyl group, which is less prone to racemization and more reactive towards the incoming amine advancedchemtech.com.

A typical reaction for this compound formation would involve reacting Z-Leucine with a C-protected Valine (e.g., Valine methyl ester) in the presence of a coupling reagent (e.g., EDC/HOBt or HATU) in a suitable solvent (e.g., DMF, DCM), followed by deprotection of the C-terminal carboxyl group to yield this compound.

The Benzyloxycarbonyl (Z) group, also known as Carbobenzoxy (Cbz), is a widely utilized amino protecting group in peptide synthesis, particularly in solution-phase methodologies peptide.comontosight.airesearchgate.net. Its primary role is to temporarily mask the α-amino group of the N-terminal amino acid (in this case, Leucine), preventing it from reacting prematurely or undergoing undesired side reactions during peptide bond formation ontosight.ai.

The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Z-Cl) wikipedia.orgfishersci.ca. It is stable under a variety of reaction conditions, including those used for carboxyl activation and peptide coupling researchgate.net. This stability is crucial for ensuring the integrity of the N-terminus while the peptide bond is formed at the C-terminus of the protected amino acid.

A key advantage of the Z group is its selective removal by catalytic hydrogenation (e.g., with H₂/Pd-C) or by strong acids like HBr in acetic acid researchgate.netucalgary.ca. These deprotection conditions are orthogonal to many other commonly used protecting groups, allowing for sequential deprotection strategies. For instance, after the dipeptide Z-Leu-Val-OR (where R is a C-terminal protecting group) is formed, the Z group can be removed to expose the free N-terminus of Leucine (B10760876), enabling further elongation of the peptide chain, while the C-terminal protecting group can be removed separately to yield this compound.

Enzymatic Peptide Synthesis Utilizing Z-Amino Acids and Dipeptides

Enzymatic peptide synthesis offers an environmentally friendly and highly chemoselective alternative to chemical methods, often avoiding the need for extensive protecting group strategies. Proteases, enzymes that typically catalyze peptide bond hydrolysis, can be leveraged to catalyze peptide bond formation under specific conditions, often by shifting the equilibrium towards synthesis.

In enzymatic synthesis, Z-amino acids or Z-dipeptides can serve as substrates. For instance, a Z-protected amino acid (e.g., Z-Leucine) can act as an acyl donor, and an amino acid (e.g., Valine) or a peptide can act as an acyl acceptor. Enzymes like papain, α-chymotrypsin, or thermolysin have been successfully used for peptide bond formation. These enzymes can catalyze the coupling of an N-protected amino acid (such as Z-Leucine) to a free amino acid (Valine) or its ester, forming the dipeptide bond.

The use of Z-amino acids is particularly advantageous because the Z group is stable to enzymatic cleavage and can be removed post-synthesis by catalytic hydrogenation, leaving the newly formed peptide bond intact. This approach is highly specific, reducing side reactions and racemization, which are common challenges in chemical synthesis. The reaction conditions (e.g., pH, temperature, solvent composition, and enzyme concentration) are carefully controlled to favor synthesis over hydrolysis.

Structural Characterization and Conformational Analysis in Research

Advanced Spectroscopic Techniques for Elucidating Peptide Conformation in Solution

Spectroscopic methods provide experimental insights into the secondary structure, folding, and conformational changes of peptides in various solution environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the high-resolution solution-state structure and dynamics of peptides. For peptides incorporating valine and leucine (B10760876), the methyl (–CH3) groups serve as particularly informative probes for conformational analysis due to their sensitivity to the local magnetic environment. The protons within the methyl groups of both valine and leucine are diastereotopic, meaning they are chemically non-equivalent and can exhibit distinct chemical shifts in NMR spectra, especially when the peptide adopts a defined three-dimensional structure.

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is widely employed for the rapid assessment of peptide and protein secondary structures. The amide I band, typically observed between 1600 and 1700 cm⁻¹, is highly sensitive to the peptide backbone conformation and primarily arises from the C=O stretching vibrations of the peptide bond. Analysis of this band, often through techniques like deconvolution and second-derivative analysis, enables the identification and quantification of various secondary structural elements, including α-helices, β-sheets, β-turns, and disordered regions.

For example, spectral components in the 1610-1629 cm⁻¹ range are characteristic of strongly hydrogen-bonded β-structures. Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used in studies of peptide xerogels to identify their secondary structures by observing characteristic bands of peptide bonds. The amide II band, while more complex due to contributions from various bending and stretching vibrations, is also utilized and is primarily associated with hydrogen bonding involving the N-H group. FT-IR can further provide insights into how environmental factors, such as desiccation or interactions with lipid membranes, influence peptide conformation by monitoring shifts and changes in the intensity of these amide bands.

Computational Approaches to Z-Leu-val-OH Conformation and Dynamics

Computational methods serve as powerful complements to experimental techniques, offering atomic-level details about peptide conformation, dynamics, and interactions that are often challenging to obtain solely through experiments.

Molecular Dynamics (MD) simulations are robust tools for investigating the dynamic behavior and exploring the conformational landscape of peptides in diverse environments, including aqueous solutions and lipid bilayers. By simulating the time-evolution of atomic positions based on interatomic forces, MD can reveal preferred conformations, conformational flexibility, and the transitions between different structural states. For dipeptides such as this compound, MD simulations can extensively explore the rotational freedom around peptide bonds and side chains, thereby identifying the most stable conformers and their relative populations.

MD simulations have been successfully applied to predict coupling constants and hydrogen-bonding patterns in peptides, which significantly aids in the interpretation of experimental NMR data. These simulations are also instrumental in investigating the insertion and interaction mechanisms of peptides with membranes, shedding light on how hydrophobic residues like leucine and valine contribute to peptide-membrane association. For instance, studies on the insertion properties of peptides into lipid bilayers have demonstrated that the efficient packing of leucine and valine residues within the hydrophobic core of the membrane influences their stability and preferred orientation. Furthermore, MD simulations are frequently employed to study the propensity of specific amino acid sequences, such as Asn-Gly, to form β-turn structures, with results often compared against quantum mechanical calculations for validation.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a high-level theoretical framework for meticulously investigating the electronic structure, precise molecular geometry, and intricate intermolecular interactions of chemical compounds, including peptides. These methods aim to solve the Schrödinger equation to determine the wave function and energy of a molecule, from which a wide array of molecular properties can be accurately derived.

For this compound, quantum chemical calculations can yield highly accurate details regarding bond lengths, bond angles, dihedral angles, and the distribution of electron density, all of which are critical for understanding its intrinsic conformational preferences. They can also quantitatively assess the strength of intramolecular hydrogen bonds and other non-covalent interactions that stabilize specific conformations. DFT calculations are particularly valuable for analyzing electronic structure, identifying molecular reactivity sites, and performing theoretical vibrational assignments, which can be directly correlated with experimental FT-IR data. Moreover, quantum chemical methods enable the prediction of various spectroscopic observables, including NMR chemical shifts and scalar couplings, thereby providing a robust theoretical foundation for interpreting experimental NMR spectra and gaining deeper insights into peptide structure at an atomic level. Comparisons between quantum mechanical calculations and MD simulations can further highlight and reconcile differences in predicted peptide structures and dynamics, offering a more comprehensive understanding of the compound's behavior.

Analysis of Self-Assembled Structures Formed by Modified Leucine and Valine Amino Acids

Modified amino acids and short peptides, including those containing leucine and valine, are well-known for their ability to self-assemble into diverse ordered nanostructures. This self-assembly is primarily driven by a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and, if aromatic groups are present, π-π stacking. The Z-protecting group, with its inherent aromatic ring, can significantly influence these self-assembly processes through such π-π stacking interactions.

Research on Fmoc-modified aliphatic amino acids, such as Fmoc-Leu-OH and Fmoc-Val-OH, demonstrates their capacity to form various self-assembled morphologies, including flower-like structures, fibers, and tubes, with the specific morphology being dependent on concentration and temperature. For instance, Fmoc-Leu-OH has been observed to form flower-like structures at room temperature, which can then transform into small tube-like structures upon heating. Similarly, Fmoc-Val-OH can form flower-like assemblies at lower concentrations and fiber-like structures at higher concentrations, with temperature also playing a role in influencing the resulting morphology.

While specific studies detailing the self-assembly of this compound are not directly available in the current literature, the principles derived from studies on other Z- or Fmoc-protected amino acids and dipeptides are highly relevant. N-terminal carboxybenzyl (Cbz)-modified dipeptides, such as Cbz-Phe-Phe, have been shown to form hydrogels with diverse structures (e.g., nanowires, fibers, nanospheres, nanotoroids) by varying solvent conditions. The chirality of the constituent amino acids also plays a crucial role in dictating the self-assembly and hydrogelation capabilities of dipeptides. These self-assembled peptide nanostructures hold significant promise for applications in areas such as drug delivery, tissue engineering, and optoelectronics, owing to their inherent biocompatibility and tunable properties. The characterization of these complex self-assembled structures typically involves a combination of microscopic techniques (e.g., optical microscopy, electron microscopy) and spectroscopic methods like NMR, which can provide valuable insights into the molecular packing and intermolecular interactions within the assemblies.

Compound Names and PubChem CIDs

Molecular Mechanisms and Biological Interactions of Peptides Containing Leu Val Sequences

Mechanisms of Antioxidant Activity of Peptides with Leucine (B10760876) and Valine

Influence of Amino Acid Composition and Sequence on Antioxidant Capacity

The antioxidant capacity of peptides is significantly influenced by their amino acid composition and sequence nih.govresearchgate.net. Leucine (Leu) and Valine (Val), the constituent amino acids of Z-Leu-val-OH, are both hydrophobic amino acids known to contribute to the antioxidant activity of peptides scielo.brnih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.orgmdpi.comsigmaaldrich.com.

Studies on various peptides have indicated that the presence of hydrophobic amino acids like Leu and Val can enhance free radical scavenging efficiency. For example, oligopeptides containing Leu, Val, Phenylalanine (Phe), and Proline (Pro) have shown a high affinity for hydrogen bonding with free radicals, thereby improving their scavenging capacity against species such as DPPH•, ABTS•+, and hydroxyl radicals mdpi.comresearchgate.netfrontiersin.org. This suggests that the Leu-Val sequence within this compound, once deprotected or if the protecting group allows for interaction, could potentially contribute to similar antioxidant mechanisms.

Research findings from various sources highlight the role of these amino acids in antioxidant peptides:

Peptides derived from Mytilus coruscus (mussel) containing Leu and Val sequences (e.g., Leu-Val-Gly-Asp-Glu-Gln-Ala-Val-Pro-Ala-Val-Cys-Val-Pro) have demonstrated potent hydroxyl radical scavenging activity, comparable to ascorbic acid nih.gov.

Hydrolysates from Paeonia ostii seeds containing peptides with Leu-Leu and Pro-Pro motifs exhibited powerful free radical-scavenging activity nih.gov.

Peptides from swine blood, rich in Glu, Val, Met, Ile, Leu, Phe, and Lys, demonstrated strong hydroxyl radical scavenging abilities.

While direct antioxidant data for this compound is not available, the presence of Leu and Val in its structure suggests a potential for similar contributions to antioxidant activity, particularly if the Z-protecting group is removed or does not sterically hinder the active sites. The hydrophobic nature of these amino acids is a key factor in their antioxidant mechanisms.

Table 1: Examples of Peptides Containing Leucine and Valine and Their Antioxidant Activities

| Peptide Sequence (or Source) | Key Amino Acids | Antioxidant Activity | Radical Scavenged | Reference |

| Mytilus coruscus peptide | Leu, Val, Cys, Asp, Glu | 75.04% hydroxyl radical quenched (at 50 µg/mL) | Hydroxyl radical | nih.gov |

| Paeonia ostii peptides | Leu, Val, Pro, Tyr, Ala | High ABTS and hydroxyl radical-scavenging activity | ABTS, Hydroxyl radical | nih.gov |

| Oligopeptides from Baijiu | Leu, Val, Phe, Pro | High affinity for hydrogen bonding with free radicals | DPPH, ABTS, Hydroxyl radical | mdpi.comresearchgate.net |

| Spirulina platensis / Chlorella vulgaris peptides | Leu, Val, Phe, Ile, Lys, His, Arg | Enhanced radical scavenging efficiency | DPPH, ABTS, FRAP | frontiersin.org |

| Swine Blood Peptides | Leu, Val, Glu, Met, Ile, Phe, Lys | Strongest hydroxyl radical scavenging among oxygen species | Hydroxyl radical |

Hydrophobic Interactions in Membrane and Radical Scavenging Mechanisms

Leucine and Valine are classified as aliphatic hydrophobic amino acids sigmaaldrich.com. Their side chains are non-polar, which drives them into close association in an aqueous environment, forming what are known as hydrophobic interactions or "hydrophobic bonds". These interactions are fundamental to protein folding, stability, and the association of proteins with membranes.

In the context of antioxidant mechanisms, the hydrophobic nature of peptides containing Leu and Val is crucial. It is hypothesized that the hydrophobicity of antioxidant peptides facilitates their smooth entry into and interaction with membrane lipid bilayers scielo.br. This interaction can be vital for scavenging free radicals that are generated within or near cellular membranes, such as lipid peroxyl radicals. By localizing to the membrane, these hydrophobic peptides can directly intercept and neutralize reactive oxygen species (ROS) before they cause extensive damage to the lipid bilayer scielo.br.

Furthermore, the hydrophobic amino acids like Leu and Val contribute directly to radical scavenging through specific interactions. Molecular docking studies suggest that oligopeptides containing Leu, Val, Phe, and Pro are more likely to form stable hydrogen bonds with free radicals (e.g., DPPH•, ABTS•+, and hydroxyl radicals), which is a key mechanism for their antioxidant activity mdpi.comresearchgate.net. The ability to donate hydrogen atoms is a primary mechanism for DPPH scavenging, and amino acid residues like Val and Leu can act as effective hydrogen donors mdpi.com.

Structure Activity Relationship Sar Studies of Z Leu Val Oh and Analogues

Design Principles for Modulating Biological Activity based on Leu-Val Sequence

The intrinsic three-dimensional properties of peptides, where the chemical nature and spatial arrangement of amino acid side-chain groups dictate biological activities, form the basis for modulating the biological activity of Leu-Val sequences. idrblab.net The dipeptide Leu-Val itself is a building block found in various bioactive peptides, and its sequence can contribute to specific interactions. For instance, the presence of hydrophobic amino acid residues like Leucine (B10760876) (Leu) and Valine (Val) is a common characteristic in antioxidant peptides, particularly when located at the N-terminus, often alongside Proline (Pro), Histidine (His), or Tyrosine (Tyr). cdnsciencepub.com These hydrophobic interactions can facilitate the entry of peptides into target organs through membrane lipid bilayers, enabling their radical-scavenging capacity. cdnsciencepub.com

In the context of antimicrobial peptides like Gramicidin S, the hydrophobic side chains of Valine and Leucine residues are positioned on a non-polar face, contributing to an amphiphilic structure crucial for bioactivity. scbt.com Studies on Sansalvamide A derivatives, which incorporate Leu and Val residues, highlight that aromatic moieties, D-amino acids, and N-methyl amino acids are key features influencing compound potency. uni.lu The integration of specific cell adhesion motifs, such as Leu-Asp-Val (LDV), into self-assembling peptide sequences can enhance cellular bioactivity, demonstrating how a Leu-Val motif, even within a larger context, can be a design principle for functionalizing materials like nanofibrillar hydrogels for wound healing. nih.gov

Table 1: Influence of Amino Acid Characteristics on Peptide Activity

| Amino Acid Characteristic | Impact on Activity (General Peptide Context) | Example/Mechanism | Source |

| Hydrophobicity (Leu, Val) | Facilitates membrane interaction; contributes to amphiphilic structures for bioactivity. | Antioxidant peptides entering target organs; Gramicidin S antimicrobial action. | scbt.com, cdnsciencepub.com |

| Aromatic Moieties | Can improve cytotoxicity. | Sansalvamide A derivatives. | candorchemicals.com |

| Proline | Can interrupt/change secondary structure, increasing availability of residues for antioxidant activity. | Antioxidant peptides. | cdnsciencepub.com |

| Alanine Scan | Identifies key residues essential for biological activity. | General peptide ligand design. | idrblab.net |

Impact of N- and C-Terminal Modifications on Peptide Function

Modifications at the N- and C-termini of peptides are crucial strategies for altering their properties, including activity, stability, hydrophobicity, and membrane permeability. These modifications can help mimic the neutral state of natural proteins, potentially enhancing the biological activity of the peptides.

N-Terminal Modifications: N-terminal acetylation is a common modification that removes the positive charge at the N-terminus, mimicking natural proteins and, in some cases, increasing peptide stability by preventing N-terminal degradation. Selective N-terminal modification strategies are broadly studied because the N-terminus is typically solvent-exposed and provides chemically distinct sites for many peptide and protein targets. N-alkylation, a type of N-terminal modification, can influence hydrogen bonding and destabilize secondary structures, which can be leveraged to increase solubility and decrease aggregation, particularly for challenging peptide sequences.

Table 2: Effects of N- and C-Terminal Modifications on Peptide Properties

| Modification Type | Effect on Peptide Function | Specific Examples/Context | Source |

| N-Acetylation | Increases stability, prevents N-terminal degradation, mimics natural proteins. | General peptide stability. | |

| N-Alkylation | Affects hydrogen bonding, can destabilize secondary structures, increases solubility, decreases aggregation. | Improving solubility of difficult sequences. | |

| C-Amidation | Increases proteolytic stability, affects activity, hydrophobicity, and membrane permeability. | Common in ~50% of bioactive peptides. | |

| C-Terminal Esters | Can serve as pro-drugs due to cleavage by esterases. | Drug delivery. | |

| General Terminal Modifications | Can neutralize charges, mimic natural proteins, potentially increase biological activity. | Broad application in peptide design. |

Stereochemical Influences on Activity (e.g., D-Leu, D-Val)

Replacing L-amino acids with their D-counterparts, such as substituting L-Leucine with D-Leucine, can significantly alter the potency of a peptide. candorchemicals.com This change in stereochemistry, even without altering molecular weight or atomic composition, can lead to substantial changes in membrane permeability, primarily due to conformational changes induced by the D-amino acid incorporation. In cyclic peptides, for example, the backbone stereochemistry has a great influence on microsomal stability and membrane permeability.

Table 3: Impact of Stereochemistry on Peptide Properties

| Stereochemical Change | Effect on Peptide Property | Example/Context | Source |

| L- to D-Amino Acid Substitution | Increases stability, resistance to proteolysis, alters membrane permeability, impacts potency. | Cyclic peptides, Sansalvamide A derivatives, Gramicidin S analogues. | nih.gov, candorchemicals.com,, scbt.com, |

| D-Amino Acid Incorporation | Key feature for designing potent compounds. | Sansalvamide A derivatives. | uni.lu |

| Altered Conformational Change | Leads to changes in membrane permeability. | Cyclic hexapeptide diastereomers. |

Incorporation of Non-Natural Amino Acids and their Effects on SAR

The incorporation of non-natural amino acids (ncAAs), also known as unnatural amino acids, is a powerful strategy in peptide design to modulate various properties, including conformation, dynamics, and proteolytic susceptibility. These synthetic or naturally occurring amino acids, not typically found in proteins, offer an expanded chemical space for drug discovery and optimization.

One of the most significant advantages of incorporating ncAAs is the substantial increase in resistance to proteolysis compared to natural α-peptides, thereby improving in vivo stability and bioavailability. Non-natural amino acids can serve various applications, such as introducing conformational constraints, acting as pharmacologically active ingredients, or forming robust molecular scaffolds for combinatorial libraries.

Examples of non-natural amino acids include:

β-amino acids and γ-amino acids: These can be combined with α-amino acids to create backbone architectures with defined side-chain orientations, influencing conformation and proteolytic stability.

N-alkylated derivatives: These can be incorporated to modify peptide properties.

α-Aminophosphonic acids: These are structural analogs of natural α-amino acids and possess diverse biological roles, making them valuable for introduction into peptides like hemorphins.

α-Aminoisobutyric acid (Aib): This non-proteinogenic amino acid has been successfully introduced into hemorphin peptides to create new analogs.

The introduction of ncAAs has significantly broadened the chemical space available for characterizing protease specificity and designing more specific substrates and inhibitors. For instance, studies on dipeptidyl aminopeptidase (B13392206) 3 (DPAP3) have shown that combining optimal natural and non-natural amino acids (e.g., Arg, hPhe, nLeu(o-Bzl) in P1 and Leu, Val, nVal, Phg in P2) can lead to much improved kinetic values.

Table 4: Effects of Non-Natural Amino Acid Incorporation on Peptides

| Non-Natural Amino Acid Type | Effect on Peptide Property | Specific Examples/Context | Source |

| General ncAAs | Modulates conformation, dynamics, proteolytic susceptibility; increases resistance to proteolysis; expands chemical space. | Drug development, enzyme specificity studies. | ,, |

| β-amino acids | Modulate conformation, dynamics, and proteolytic susceptibility; can form well-defined backbone architectures. | Medicinal chemistry applications. | |

| α-Aminophosphonic acids | Structural analogs of natural amino acids with diverse biological roles. | Hemorphin peptides. |

Computational SAR Approaches for Leu-Val Peptides

Computational approaches are increasingly integral to SAR studies of peptides, offering efficient methods for understanding structure-function relationships and accelerating drug discovery. These techniques play a decisive role in peptide selection by integrating the evaluation of physicochemical properties with SAR relationships. nih.gov

Key computational SAR approaches include:

In silico prediction models: These models, often developed using machine learning (ML)-driven methods, can predict various peptide activities, such as hemolytic activity, in a cost-effective and time-saving manner. nih.gov They can highlight influential amino acids and support the development of peptide-based drugs. nih.gov

Molecular modeling techniques: These provide insights into the structural characteristics, dynamics, and interactions of peptides at a molecular level.

Molecular docking: This technique is used to explore peptide-protein interactions and identify potential binding sites.

Molecular dynamics (MD) simulations: These more computationally intensive approaches consider peptide movement over time, addressing the inherent flexibility of peptides in docking studies.

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), correlate structural features with biological activity. For example, QSAR results can indicate that smaller groups or specific hydrophobic substituents at certain positions can increase inhibitory activity.

Artificial Intelligence (AI) and Machine Learning (ML): The integration of AI, particularly through tools like AlphaFold and Protein Language Models (PLMs), has revolutionized peptide discovery by improving predictions of peptide conformations and interactions, and by identifying fundamental patterns in proteins.

Computational methods are also employed in the design of peptide and peptidomimetic ligands with novel pharmacological activity profiles, by determining key residues essential for biological activity (pharmacophore residues) and understanding 3D relationships of side-chain groups. idrblab.net

Table 5: Computational Approaches in Peptide SAR Studies

| Computational Approach | Application in SAR Studies | Benefits/Insights Provided | Source |

| In silico Prediction Models | Predicting peptide activities (e.g., hemolytic activity). | Cost-effective, time-saving, highlights influential amino acids. | nih.gov |

| Molecular Modeling | Understanding complex relationships between molecular structure and function. | Insights into structural characteristics, dynamics, and interactions. | |

| Molecular Docking | Exploring peptide-protein interactions. | Identifying potential binding sites. | |

| Molecular Dynamics (MD) | Considering peptide movement over time. | Addresses peptide flexibility in interactions. | |

| QSAR (CoMFA, CoMSIA) | Correlating structural features with biological activity. | Identifying beneficial structural modifications (e.g., substituent size, hydrophobicity). | |

| AI/ML (AlphaFold, PLMs) | Improving predictions of peptide conformations and interactions. | Identifying fundamental protein patterns, accelerating discovery. |

Research Applications in Experimental Biological Systems

Use as Biochemical Probes in In Vitro Assays

In the controlled environment of in vitro assays, Z-Leu-Val-OH is utilized as a probe to dissect complex biochemical pathways and cellular mechanisms. Its defined chemical structure allows for precise studies of enzyme interactions and the elucidation of molecular events within cell-based models.

Investigation of Enzyme Activity and Specificity

Dipeptides structurally similar to this compound are frequently employed as substrates to characterize the activity and specificity of various proteases, particularly cysteine proteases like cathepsins. nih.govhzdr.de The cleavage of the peptide bond between leucine (B10760876) and valine can be monitored to determine kinetic parameters such as Km and kcat, which provide insights into the enzyme's efficiency and affinity for the substrate.

For instance, studies on cathepsin B, a lysosomal cysteine protease often upregulated in tumors, utilize a range of synthetic peptide substrates to map its active site. hzdr.de While direct kinetic data for this compound with a broad panel of enzymes is not extensively documented in publicly available literature, the principles of such assays are well-established. The specificity of an enzyme can be determined by comparing its activity against a panel of dipeptides with varying amino acid sequences. For example, substituting the leucine or valine residue in this compound with other amino acids would reveal the enzyme's preference for specific residues at the P1 and P2 positions relative to the cleavage site. nih.gov This information is crucial for understanding the biological role of the enzyme and for designing specific inhibitors.

| Substrate Analog | Enzyme Target (Hypothetical) | Kinetic Parameter (Example) | Implication for Specificity |

| Z-Leu-Ala -OH | Protease X | Lower kcat/Km | Demonstrates preference for Valine over Alanine at P1' |

| Z-Ala -Val-OH | Protease X | Significantly Lower kcat/Km | Indicates importance of Leucine at P2 for recognition |

| Z-Leu-Val-AMC | Cathepsin-like Protease | Increased Fluorescence | Allows for continuous monitoring of enzyme activity |

This table is illustrative and based on established principles of enzyme kinetics, as specific data for this compound is limited.

Cell-Based Models for Studying Molecular Events

In cell-based models, this compound can be used to study cellular uptake mechanisms and the intracellular fate of dipeptides. nih.gov The hydrophobicity imparted by the leucine and valine side chains, along with the benzyloxycarbonyl group, can influence how the molecule interacts with and traverses cell membranes. Studies on peptides with similar characteristics have shown that both passive diffusion and active transport mechanisms can be involved in their cellular entry. nih.gov

Once inside the cell, this compound can be used to probe the activity of intracellular proteases. For example, in cancer cell lines known to overexpress certain cathepsins, the cleavage of this compound could be monitored to assess the enzymatic activity within the cellular environment. acs.org This can provide valuable information on the role of these enzymes in disease progression and their potential as therapeutic targets. The effects of peptides rich in leucine and valine on cell viability and membrane integrity have been studied, showing that the specific amino acid composition can influence the peptide's interaction with different cell types. nih.gov

Application as Molecular Tools in Preclinical In Vivo Models

The transition from in vitro to in vivo studies is a critical step in biomedical research. This compound and its derivatives have potential applications in preclinical animal models to investigate disease mechanisms and to serve as components of more complex imaging agents.

Evaluation in Animal Models of Disease Mechanisms

In the context of cancer research, dipeptide sequences like Val-Ala and Val-Cit are used as cleavable linkers in antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs) evaluated in xenograft models of cancer. acs.org These linkers are designed to be stable in circulation but are cleaved by proteases like cathepsin B that are abundant in the tumor microenvironment, thereby releasing the cytotoxic payload specifically at the tumor site. acs.org A hypothetical application of this compound in this area would involve its incorporation as a linker in a drug conjugate, followed by evaluation of its cleavage and drug release efficacy in a preclinical animal model. nih.govnih.gov

Imaging Probes for Tracking Biomolecules in Biological Systems

Peptides can be conjugated with imaging agents, such as fluorescent dyes or radioisotopes, to create probes for tracking biomolecules and visualizing biological processes in vivo. pnas.orgnih.gov The this compound moiety could serve as a recognition site for a specific enzyme, where cleavage of the dipeptide would lead to a change in the imaging signal. This "activatable probe" strategy allows for the visualization of enzyme activity in real-time within a living organism.

The synthesis of such a probe would involve covalently attaching a fluorophore and a quencher to the this compound backbone. In its intact state, the probe would exhibit minimal fluorescence due to the proximity of the quencher to the fluorophore. Upon enzymatic cleavage of the Leu-Val bond, the fluorophore and quencher would separate, resulting in a detectable fluorescent signal at the site of enzyme activity. nih.gov This approach could be used to image the activity of specific proteases in disease models, providing valuable diagnostic and prognostic information.

| Probe Component | Function | Example |

| This compound | Enzyme-specific substrate | Recognition and cleavage site for target protease |

| Fluorophore | Signal generator | Fluorescein, Rhodamine |

| Quencher | Signal suppressor | Dabcyl, QSY dyes |

This table outlines the components of a hypothetical activatable imaging probe based on this compound.

Role in Peptide Drug Design and Discovery Research

This compound serves as a fundamental building block and a conceptual model in the broader field of peptide drug design and discovery. bachem.comnih.gov The principles learned from studying simple dipeptides are applied to the construction of more complex and therapeutically relevant peptide-based molecules.

The benzyloxycarbonyl (Z) group is a commonly used protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus while the peptide chain is being elongated. bachem.compeptide.com Therefore, Z-protected dipeptides like this compound are valuable intermediates in the solid-phase or solution-phase synthesis of larger peptides. nih.govlsu.edu The synthesis of custom peptides allows for the creation of vast libraries that can be screened for biological activity, a cornerstone of modern drug discovery. nih.gov

Furthermore, the Leu-Val sequence itself can be incorporated into larger peptide structures to modulate their properties. The hydrophobic nature of both leucine and valine can influence the peptide's secondary structure, membrane permeability, and interaction with protein targets. nih.gov Structure-activity relationship (SAR) studies, where systematic modifications are made to a peptide's sequence, are essential for optimizing its therapeutic properties. The inclusion or substitution of the Leu-Val motif can provide critical insights into the structural requirements for biological activity. Peptides with N-terminal leucine or valine residues have been noted for their antioxidant properties in some contexts. mdpi.com

Investigative Tools for Elucidating Cellular and Molecular Pathways

The dipeptide N-benzyloxycarbonyl-L-leucyl-L-valine (this compound) and structurally related peptide derivatives serve as valuable investigative tools in experimental biology. Their ability to interact with and often inhibit specific proteases allows researchers to dissect complex cellular and molecular pathways. By blocking the function of key enzymes, these compounds help to reveal the roles of these enzymes in processes such as protein degradation, cell death, and signal transduction. Their application in controlled experimental systems provides insights into the fundamental mechanisms governing cell behavior and pathology.

Primarily, these peptide-based agents are utilized for their inhibitory effects on proteases, particularly cysteine proteases like calpains and components of the proteasome complex. This targeted inhibition is instrumental in studying pathways that are otherwise difficult to isolate.

Probing the Role of Calpain Proteases

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The inhibition of these enzymes by specific peptide derivatives is a key strategy for understanding their physiological and pathological roles. Research has shown that calpain inhibitors can protect against cell death induced by various toxins and anoxia. nih.gov The specificity of these inhibitors, however, can vary, and some may also affect other proteases like cathepsins. nih.gov

In studies of neurodegenerative diseases, such as Spinocerebellar Ataxia Type 3 (SCA3), calpain inhibitors have been used to probe the disease mechanism. mdpi.com In a zebrafish model of SCA3, a calpain inhibitor was found to reduce the cleavage of the disease-related protein, ataxin-3, decrease the formation of protein aggregates, and improve motor function. mdpi.com This suggests that calpain-mediated proteolysis is a key step in the pathogenic pathway of SCA3. Furthermore, treatment with the calpain inhibitor led to an increase in the synthesis of LC3II, a marker for autophagy, indicating a potential link between calpain activity and the cell's protein quality control systems. mdpi.com

Table 1: Effects of Calpain Inhibition in an Experimental Model of Spinocerebellar Ataxia Type 3 (SCA3)

| Experimental Observation | Effect of Calpain Inhibitor Treatment | Inferred Role of Calpain Pathway | Source |

|---|---|---|---|

| Swimming Distance of SCA3 Zebrafish Larvae | Improved | Contributes to motor impairment | mdpi.com |

| Presence of Insoluble Protein Aggregates | Decreased | Promotes aggregation of ataxin-3 | mdpi.com |

| Cleavage of Ataxin-3 Protein | Decreased | Mediates proteolytic cleavage of ataxin-3 | mdpi.com |

| Synthesis of LC3II (Autophagy Marker) | Increased | May negatively regulate autophagy activity | mdpi.com |

Investigating Apoptotic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymatic activations, primarily driven by proteases called caspases. nih.gov Peptide-based inhibitors are crucial for distinguishing between different cell death pathways and identifying the key molecular players. For instance, broad-spectrum caspase inhibitors like Z-VAD-FMK are used to determine if a cell death process is caspase-dependent. d-nb.infohaematologica.org

In studies of colchicine-induced neuronal apoptosis, the use of Z-VAD-FMK demonstrated that while some features of apoptosis were blocked, others, such as a specific type of chromatin condensation, proceeded, indicating the existence of a caspase-independent cell death pathway. d-nb.info Further investigation using proteasome inhibitors like MG 115 (Z-Leu-Leu-Nva-CHO) revealed that the proteasome was involved in this alternative pathway. d-nb.info This highlights how a panel of different protease inhibitors can be used to map out complex and parallel cell death signaling cascades.

Similarly, in dexamethasone-induced apoptosis in leukemia cells, the pan-caspase inhibitor z-VAD-FMK was unable to rescue cells from death, again pointing to a caspase-independent mechanism that involves mitochondrial depolarization and the activation of Bcl-2 family members Bak and Bax. haematologica.org

Table 2: Use of Protease Inhibitors to Delineate Apoptotic Pathways

| Experimental System | Inhibitor Used | Target Protease Family | Key Finding | Source |

|---|---|---|---|---|

| Colchicine-treated neurons | z-VAD-fmk | Caspases | Revealed a caspase-independent cell death pathway with atypical chromatin condensation. | d-nb.info |

| Colchicine-treated neurons (in presence of zVAD-fmk) | MG 115 (z-Leu-Leu-Nva-CHO) | Proteasome | Showed that the caspase-independent death was sensitive to proteasome inhibition. | d-nb.info |

| Dexamethasone-treated leukemia cells | z-VAD-fmk | Caspases | Demonstrated that mitochondrial depolarization and cell death could not be rescued, indicating a caspase-independent pathway. | haematologica.org |

| Hypertonicity-induced cell death | Z-IETD-FMK | Caspase-8 | Inhibited cell death, confirming the involvement of the extrinsic apoptosis pathway. | physiology.org |

| Hypertonicity-induced cell death | Z-LEHD-FMK | Caspase-9 | Inhibited cell death, confirming the involvement of the intrinsic (mitochondrial) apoptosis pathway. | physiology.org |

Elucidating the Ubiquitin-Proteasome System

The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular protein homeostasis. nih.gov Peptide derivatives are fundamental to studying its function, acting as both substrates and inhibitors. Fluorogenic peptide substrates, such as Suc-Leu-Leu-Val-Tyr-amc, are widely used to measure the chymotrypsin-like activity of the proteasome in cell lysates and intact cells. nih.gov

By using such substrates, researchers can screen for and characterize novel proteasome inhibitors. For example, the cytotoxic peptide 4A6 was identified as a potent inhibitor of the proteasome's chymotrypsin-like activity, with an IC50 value of 0.21 µM in an intact cell-based assay. nih.gov The development of site-specific proteasome inhibitors, such as those targeting the β1, β2, or β5 catalytic subunits, allows for a more detailed investigation of the specific functions of each active site. mdpi.com For instance, replacing an aldehyde group with an epoxyketone in peptide structures can create more specific, cell-permeable inhibitors. mdpi.com These tools are essential for understanding how the proteasome regulates numerous cell functions through the degradation of specific regulatory proteins. mdpi.com

Advanced Analytical Methodologies for Z Leu Val Oh Research

High-Resolution Chromatography for Peptide Separation and Purity Assessment

High-resolution chromatography is a cornerstone for the separation and purity assessment of peptides like Z-Leu-val-OH. It allows for the separation of the target peptide from impurities, isomers, and byproducts with high efficiency.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a dominant method for peptide purification and analysis due to its high efficiency and compatibility with volatile buffer systems, making it suitable for subsequent mass spectrometry analysis. pepdd.com The separation in RP-HPLC is based on the hydrophobic interactions between the peptide and the stationary phase, which is typically a C18 silica column. americanpeptidesociety.org For a dipeptide like this compound, the hydrophobicity is influenced by the non-polar side chains of leucine (B10760876) and valine, as well as the benzyloxycarbonyl (Z) protecting group. Elution is achieved by a gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. chromatographytoday.comhplc.eu

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative and often complementary separation mechanism to RP-HPLC, particularly for polar compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of organic solvent and a small amount of aqueous buffer. nih.gov This technique can be particularly useful for separating polar peptides and for retaining compounds that show little or no retention in RP-HPLC. Zwitterionic HILIC (Z-HILIC) stationary phases, which contain both positively and negatively charged groups, can provide unique selectivity for peptides based on a combination of hydrophilic partitioning and electrostatic interactions. chromatographyonline.comnih.gov The complementary nature of RP-HPLC and HILIC can be exploited in two-dimensional liquid chromatography (2D-LC) systems for comprehensive peptide analysis.

| Chromatographic Method | Stationary Phase Principle | Mobile Phase Composition | Elution Mechanism | Applicability to this compound |

|---|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18) | High aqueous to high organic gradient | Hydrophobic interactions | High, due to the hydrophobic nature of the Z-group and amino acid side chains. |

| Zwitterionic HILIC (Z-HILIC) | Polar with both positive and negative charges | High organic to high aqueous gradient | Hydrophilic partitioning and electrostatic interactions | Potentially useful for separating from polar impurities. |

The synthesis of peptides can sometimes lead to racemization, resulting in the formation of diastereomers. As this compound is composed of chiral amino acids (L-Leucine and L-Valine), it is crucial to determine its enantiomeric purity. Chiral chromatography is the definitive method for separating enantiomers. gcms.cz This can be achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. sigmaaldrich.com Alternatively, derivatization of the peptide with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net For this compound, direct separation on a CSP is often preferred to avoid the complexities of derivatization reactions. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation of the desired L,L-diastereomer from any potential L,D, D,L, or D,D-isomers.

Mass Spectrometry-Based Techniques for Sequence Verification and Modification Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing accurate mass measurements and structural information. ub.edu When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for the analysis of complex peptide mixtures.

Accurate quantification of peptides is often achieved through amino acid analysis (AAA). Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is a high-accuracy method for quantitative amino acid analysis. nih.govnih.gov This technique involves spiking the peptide sample with a known amount of a stable isotope-labeled version of the amino acids of interest. unc.edu After hydrolysis of the peptide into its constituent amino acids, the ratio of the natural abundance amino acid to its isotopically labeled counterpart is measured by MS/MS. researchgate.net This allows for very precise and accurate quantification of the amount of each amino acid, and consequently the concentration of the this compound peptide in a sample. acs.org

Structural mass spectrometry techniques provide information about the three-dimensional structure and conformation of peptides. acs.org While this compound is a small dipeptide and may not have a complex folded structure in solution, techniques like ion mobility-mass spectrometry (IM-MS) can provide information on its gas-phase conformation and help to distinguish it from isomers. acs.org

Hydroxyl radical footprinting is a powerful technique for probing the solvent-accessible surface of proteins and peptides. nih.govchemrxiv.org In this method, hydroxyl radicals are generated, which then react with and modify solvent-exposed amino acid side chains. nih.gov The sites of modification are then identified by mass spectrometry. acs.org For this compound, this technique could be used to study its interaction with other molecules by observing changes in the solvent accessibility of its amino acid residues upon binding. The rate of modification can provide insights into the local environment of the peptide. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization can be employed to improve the analytical properties of peptides for both chromatographic and mass spectrometric analysis. rsc.org Derivatization can be used to enhance the ionization efficiency of a peptide in mass spectrometry, leading to improved sensitivity. nih.gov For example, introducing a permanently charged group (quaternization) can enhance the signal in electrospray ionization (ESI)-MS. rsc.org

For chromatographic analysis, derivatization can be used to introduce a chromophore or fluorophore into the peptide, allowing for sensitive detection by UV-Visible or fluorescence detectors. libretexts.org In the context of this compound, which already possesses a UV-active benzyloxycarbonyl group, further derivatization for UV detection might not be necessary for routine analysis. However, for trace-level detection or for specific applications, derivatization to introduce a highly fluorescent tag could be beneficial. The AccQ•Tag method, for instance, is a pre-column derivatization technique used for the analysis of amino acids from hydrolyzed peptides. waters.com

| Derivatization Goal | Strategy | Example Reagent/Method | Detection Method | Relevance to this compound |

|---|---|---|---|---|

| Enhanced MS Signal | Introduction of a fixed charge | Quaternization reagents | Mass Spectrometry | Can improve sensitivity for quantitative studies. |

| Enhanced Chromatographic Detection | Introduction of a chromophore/fluorophore | ortho-phthalaldehyde (OPA) with a chiral thiol | UV/Fluorescence | Useful for determining enantiomeric purity via HPLC. researchgate.net |

| Absolute Quantification | Tagging with an electroactive reagent | Monocarboxymethylene blue NHS ester | Coulometric Mass Spectrometry | An alternative method for absolute quantification without standards. nih.gov |

Q & A

Basic: What experimental protocols are recommended for synthesizing Z-Leu-val-OH with high enantiomeric purity?

Answer:

The synthesis of this compound requires a stepwise solid-phase or solution-phase approach. For enantiomeric purity:

- Use Fmoc or Boc-protected amino acids to minimize racemization during coupling.

- Employ coupling agents like HBTU or DCC with additives (e.g., HOBt) to enhance efficiency .

- Monitor reaction progress via TLC or HPLC, and validate purity using chiral chromatography or circular dichroism (CD) spectroscopy .

- Purify via recrystallization or flash chromatography, ensuring solvent polarity aligns with peptide solubility .

Advanced: How can researchers resolve contradictions in NMR data for this compound under varying solvent conditions?

Answer:

Discrepancies in NMR spectra (e.g., chemical shift variations or split signals) often arise from solvent polarity or hydrogen bonding. To address this:

- Compare spectra in deuterated DMSO, CDCl₃, and D₂O to assess solvent-dependent conformational changes .

- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks and confirm backbone connectivity .

- Cross-reference with computational models (e.g., DFT calculations) to predict solvent effects on molecular geometry .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

Essential techniques include:

- Mass spectrometry (MS): Confirm molecular weight and detect impurities via ESI-TOF or MALDI-TOF .

- FT-IR spectroscopy: Identify characteristic amide I (1650 cm⁻¹) and carbonyl (1720 cm⁻¹) bands .

- Melting point analysis: Verify crystallinity and purity relative to literature values .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Answer:

this compound undergoes hydrolysis under acidic or alkaline conditions. To study pH effects:

- Conduct accelerated stability tests at pH 2–10, monitoring degradation via HPLC at timed intervals .

- Use Arrhenius kinetics to predict shelf life under physiological conditions (e.g., pH 7.4 for drug delivery studies) .

- Characterize degradation products using LC-MS/MS to identify cleavage sites .

Basic: How should researchers design experiments to evaluate this compound’s role in peptide coupling reactions?

Answer:

Adopt a comparative framework:

- Population (P): Synthetic dipeptides with varying protecting groups.

- Intervention (I): Coupling with this compound under standard conditions.

- Control (C): Reactions without Z-group or with alternative protectants.

- Outcome (O): Coupling efficiency measured via yield and enantiomeric excess .

Advanced: What computational models predict this compound’s interactions with enzymatic targets?

Answer:

- Perform molecular docking (AutoDock, Schrödinger) to simulate binding affinities with proteases or receptors .

- Validate predictions via MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

- Cross-correlate with experimental IC₅₀ values from enzyme inhibition assays .

Basic: How can purification of this compound be optimized to remove byproducts?

Answer:

- Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

- For bulk purification, employ size-exclusion chromatography to separate oligomeric byproducts .

- Validate purity via NMR integration and elemental analysis .

Advanced: How should conflicting spectral data (e.g., IR vs. MS) for this compound be validated?

Answer:

- Re-examine sample preparation: Ensure anhydrous conditions for IR to avoid water interference .

- Re-run MS under softer ionization (e.g., ESI instead of MALDI) to prevent fragmentation .

- Synthesize a reference standard and compare data under identical instrumental settings .

Basic: What role does this compound play in designing protease-resistant drug candidates?

Answer:

The Z-group enhances metabolic stability by shielding the peptide bond from enzymatic cleavage. Methodologically:

- Test resistance against trypsin/chymotrypsin via incubation assays, analyzing degradation via SDS-PAGE .

- Compare half-life with unprotected analogs using LC-MS quantification .

Advanced: How can researchers address solubility discrepancies of this compound in polar vs. nonpolar solvents?

Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.